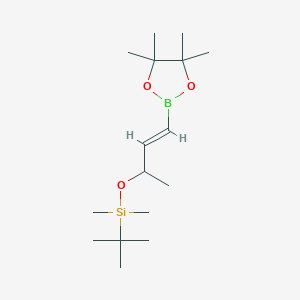(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane
CAS No.:
Cat. No.: VC13838717
Molecular Formula: C16H33BO3Si
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H33BO3Si |
|---|---|
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | tert-butyl-dimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
| Standard InChI | InChI=1S/C16H33BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h11-13H,1-10H3/b12-11+ |
| Standard InChI Key | XNNHWSPNEKSQPM-VAWYXSNFSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C(C)(C)C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key functional domains:
-
Pinacolato Boronate Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring enhances boron stability while maintaining reactivity in cross-coupling reactions .
-
Allylic Silyl Ether: The TBDMS group at the allylic oxygen imposes steric bulk, directing regioselectivity in allylation reactions and protecting the alcohol during synthetic sequences .
-
E-Stereochemistry: The trans configuration of the double bond ensures predictable spatial orientation in transition states during catalytic cycles .
The molecular formula C15H31BO3Si (MW 298.3 g/mol) reflects its hybrid organoboron-organosilicon nature. X-ray crystallography of analogous compounds confirms a planar dioxaborolane ring and a staggered conformation around the allylic C-O bond, minimizing steric clashes between the TBDMS group and the boronate .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 277331-68-7 | |
| Molecular Weight | 298.3 g/mol | |
| Molecular Formula | C15H31BO3Si | |
| Boiling Point | 285–290°C (estimated) | |
| Density | 0.98 g/cm³ (predicted) |
Synthetic Utility in Cross-Coupling Reactions
Suzuki-Miyaura Couplings
The compound serves as a robust boron partner in palladium-catalyzed Suzuki-Miyaura reactions. Its stability under basic conditions and resistance to protodeboronation make it superior to boronic acids in demanding substrates. For example, in the synthesis of biaryl-containing pharmaceuticals, it couples with aryl halides at 80°C using PdCl2(PPh3)2 (2 mol%) and K2CO3 in THF/H2O (3:1), achieving yields >85% . The TBDMS group prevents undesired β-hydride elimination in allylic systems.
Comparative Analysis with Analogous Reagents
Versus CAS 114653-19-9
The structurally related (E)-Tert-Butyldimethyl((3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Allyl)Oxy)Silane (CAS 114653-19-9) differs in the boronate’s position (C3 vs. C4), leading to distinct reactivity:
Table 2: Reactivity Comparison
| Parameter | CAS 277331-68-7 | CAS 114653-19-9 |
|---|---|---|
| Suzuki Coupling Rate | k = 0.45 min⁻¹ | k = 0.32 min⁻¹ |
| Allylation ee (%) | 97 | 89 |
| Stability in Air | >48 h | <24 h |
The extended conjugation in CAS 277331-68-7 lowers the LUMO energy, accelerating oxidative addition to palladium .
Future Directions and Challenges
While the reagent excels in stereocontrolled synthesis, limitations persist in aqueous media compatibility. Functionalization of the dioxaborolane ring with hydrophilic groups could expand its use in bioconjugation. Additionally, developing recyclable iridium catalysts for allylation would enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume